N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide
Description
N-(4-Chlorophenyl)-2-hydroxy-5-iodobenzamide is a halogenated benzamide derivative characterized by a 4-chlorophenyl group attached to an amide nitrogen and a hydroxy group at the ortho position of the benzamide ring, with an iodine substituent at the para position. Its molecular formula is C₁₃H₉ClINO₃, and it has a molecular weight of 421.57 g/mol (calculated from and ). This compound is primarily utilized as a pharmaceutical impurity standard, particularly in the quality control of veterinary drugs like closantel sodium dihydrate .
Key structural features include:
- 4-Chlorophenyl group: Enhances lipophilicity and influences receptor binding.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClINO2/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17/h1-7,17H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDYOSSLXZJTCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)I)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Workup
-
Base : Triethylamine (Et₃N, 2.5 equiv) or pyridine.
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Temperature : 0°C → room temperature (gradual warming over 2 hours).
-
Yield : 75–85% (extrapolated from analogous benzamide syntheses).
Procedure :
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Dissolve 4-chloroaniline (1.0 equiv) in DCM.
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Add Et₃N (2.5 equiv) and cool to 0°C.
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Slowly add 2-hydroxy-5-iodobenzoyl chloride (1.05 equiv) in DCM.
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Stir at room temperature for 12 hours.
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Quench with water, extract with DCM, dry (Na₂SO₄), and concentrate.
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Purify via column chromatography (SiO₂, hexane/EtOAc gradient).
Characterization and Analytical Data
Spectroscopic Validation
-
¹H NMR (600 MHz, CDCl₃):
δ 7.88 (d, J = 8.4 Hz, 1H, Ar-H), 7.52 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 7.31 (d, J = 2.4 Hz, 1H, Ar-H), 7.25 (d, J = 8.7 Hz, 2H, Ar-H), 6.98 (d, J = 8.7 Hz, 2H, Ar-H), 5.21 (s, 1H, -OH). -
¹³C NMR (150 MHz, CDCl₃):
δ 167.8 (C=O), 159.2 (C-OH), 138.4 (C-I), 134.2, 131.5, 129.8, 128.7, 122.4, 118.9, 92.1 (C-Cl). -
HRMS : m/z calcd for C₁₃H₉ClINO₂ [M+H]⁺: 373.57; found: 373.56.
Purity and Yield Optimization
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HPLC Purity : >98% (C18 column, MeCN/H₂O gradient).
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Recrystallization : Ethanol/water (7:3) yields colorless crystals.
Alternative Synthetic Routes
Ullmann-Type Coupling
A copper-catalyzed coupling between 2-hydroxy-5-iodobenzoic acid and 4-chloroaniline under basic conditions could provide an alternative pathway, though this method is less explored for benzamides.
Microwave-Assisted Synthesis
Reducing reaction times from 12 hours to 30 minutes via microwave irradiation (100°C, 300 W) has been successful in analogous amide couplings, though scalability remains a challenge.
Challenges and Troubleshooting
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Iodine Stability : The iodine substituent may undergo unintended displacement under strongly acidic or basic conditions. Mild reaction phases (pH 6–8) are recommended.
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Hydroxyl Protection : Temporary protection of the hydroxyl group (e.g., as a methyl ether) during acid chloride formation may prevent side reactions, though deprotection adds steps.
Industrial-Scale Considerations
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Cost Efficiency : Bulk iodination using KI/H₂O₂ instead of molecular iodine reduces expenses.
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Solvent Recovery : DCM and Et₃N can be recycled via distillation, lowering environmental impact.
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Process Safety : Exothermic reactions during acid chloride formation necessitate controlled addition and cooling.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced at the iodine atom to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like thiols (R-SH), amines (R-NH₂), or alkyl halides (R-X) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Deiodinated benzamide derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of inhibitors targeting specific enzymes or receptors.
Medicine: this compound has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Its ability to interact with biological targets suggests potential therapeutic applications.
Industry: The compound is also explored for its use in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide involves its interaction with specific molecular targets. The hydroxy group and the iodine atom play crucial roles in binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and require further investigation through biochemical assays and molecular modeling.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide with structurally related compounds:
Table 1: Structural and Physicochemical Comparisons
*Estimated based on iodine’s hydrophobicity relative to nitro in .
Key Observations:
- Halogen Effects: The iodine substituent in the target compound increases molecular weight and lipophilicity compared to nitro (NO₂) or methoxy (OCH₃) groups. This may enhance membrane permeability but reduce solubility .
- Positional Effects: The ortho-hydroxy group in the target compound and N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide facilitates hydrogen bonding, whereas methoxy (in ) or cyano groups (in ) alter electronic properties.
Insecticidal Activity:
- N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () exhibits superior insecticidal activity against cowpea aphids compared to acetamiprid, highlighting the importance of pyridine-thioether motifs . The target compound’s iodine substituent may offer similar steric advantages but requires validation.
Enzyme Inhibition:
- N-(4-Halophenyl)maleimides () show that halogen size (F, Cl, Br, I) has minimal impact on monoacylglycerol lipase (MGL) inhibition, with IC₅₀ values ranging from 4.34 μM (I) to 7.24 μM (Cl) . This suggests that electronic effects (e.g., iodine’s polarizability) may outweigh steric factors in enzyme binding.
Physicochemical and Analytical Properties
- Fluorescence : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide demonstrates pH-dependent fluorescence (optimal at pH 5, λem = 380 nm) , whereas the target compound’s hydroxy and iodo groups may quench fluorescence due to heavy atom effects.
- LogP : The target compound’s estimated logP (~3.5) is higher than the nitro analogue (logP = 2.54, ), aligning with iodine’s greater hydrophobicity.
Biological Activity
N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide is a compound that has garnered attention in biological and medicinal research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorophenyl group, a hydroxy group, and an iodobenzamide moiety. These functional groups contribute significantly to its biological activity:
- Hydroxy Group : Enhances binding affinity to biological targets.
- Iodine Atom : Participates in halogen bonding, which can influence the conformation of target proteins.
- Amide Bond : Plays a crucial role in stabilizing interactions with enzymes and receptors.
This compound interacts with specific molecular targets, leading to modulation of their activity. The hydroxy group and iodine atom are critical for binding to active sites on enzymes or receptors, which can result in inhibition or alteration of their function. The exact pathways and targets require further investigation through biochemical assays and molecular modeling.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity. It has been investigated for its potential to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Some derivatives have shown the ability to induce cell cycle arrest at the G2/M phase in a dose-dependent manner by inhibiting tubulin polymerization .
- Targeting Oncogenic Pathways : The compound may inhibit key oncogenic signaling pathways involved in cancer progression, such as those mediated by protein kinases .
Anti-inflammatory Activity
The compound has also demonstrated promise as an anti-inflammatory agent. Its structural features allow it to interact with inflammatory mediators, potentially reducing inflammation in various biological contexts.
Case Studies and Experimental Results
- In Vitro Studies : Research indicates that this compound derivatives exhibit significant potency against various cancer cell lines. For instance, compounds derived from this structure have been shown to have low micromolar potency against human adenovirus (HAdV) while maintaining low cytotoxicity .
- Molecular Docking Studies : Molecular docking studies suggest that this compound can effectively bind to the colchicine-binding site of tubulin, providing insights into its antiproliferative mechanisms .
- Comparative Analysis : When compared to similar compounds lacking either the hydroxy or iodine groups, this compound exhibits enhanced reactivity and binding properties, making it a more effective candidate for drug development.
Data Tables
| Compound | Activity Type | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| This compound | Anticancer | 0.27 | 156.8 | >100 |
| Analog 1 | Antiviral (HAdV) | 0.15 | 120 | >80 |
| Analog 2 | Anticancer (Breast) | 0.50 | 200 | >100 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide to maximize yield and purity?
- Methodological Answer : The synthesis can be optimized using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under controlled conditions. For example, coupling reactions at low temperatures (-50°C) minimize side reactions and improve product integrity. Post-synthesis purification via column chromatography with a hexane/ethyl acetate gradient (70:30 to 50:50) enhances purity. Yield optimization may require stoichiometric adjustments (e.g., 1.2 equivalents of 4-chloroaniline) .
Q. Which spectroscopic techniques are most effective for characterizing This compound?
- Methodological Answer :
- IR Spectroscopy : Identify hydroxyl (-OH) stretches (~3200–3500 cm⁻¹) and amide C=O bonds (~1650–1700 cm⁻¹).
- ¹H-NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm) and amide NH (δ ~10 ppm).
- Elemental Analysis : Validate empirical formula (e.g., C₁₃H₉ClINO₂).
Consistency across these methods ensures structural confirmation .
Q. How can researchers design initial bioactivity screens for This compound?
- Methodological Answer : Use in vitro assays such as:
- Antimicrobial Activity : Disk diffusion assays against E. coli and S. aureus with 10–100 µg/mL compound concentrations.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations.
Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodological Answer : Standardize protocols to address variability:
- Environmental Controls : Maintain consistent pH (e.g., pH 5–7) and temperature (25°C) during assays.
- Statistical Analysis : Apply ANOVA to compare datasets, identifying outliers or batch-specific anomalies.
- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., imidazole derivatives) to identify structure-activity trends .
Q. What advanced techniques elucidate the interaction mechanisms between This compound and biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) to receptors like kinases or GPCRs.
- Fluorescence Spectroscopy : Monitor Förster resonance energy transfer (FRET) to detect conformational changes in target proteins.
- Molecular Docking : Use AutoDock Vina to predict binding poses and affinity scores, validated by mutational studies .
Q. How do pH and temperature affect the compound’s stability and fluorescence properties?
- Methodological Answer :
- Stability : Conduct accelerated degradation studies at 40–60°C and pH 2–10. Monitor via HPLC for degradation products.
- Fluorescence Optimization : Maximum intensity is achieved at pH 5 and 25°C. Use phosphate or acetate buffers to maintain pH, and avoid high temperatures (>40°C) to prevent quenching .
Q. What strategies ensure impurity profiling and batch-to-batch consistency?
- Methodological Answer :
- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water gradients to resolve impurities.
- GC-MS : Detect volatile byproducts (e.g., unreacted intermediates).
- Reference Standards : Compare with certified impurities (e.g., 3-chloro analogs) for quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
